molecular formula C20H16N4O3S B4924438 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile CAS No. 5619-59-0

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile

Cat. No. B4924438
CAS RN: 5619-59-0
M. Wt: 392.4 g/mol
InChI Key: MYASPDLICMVAON-NTCAYCPXSA-N
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Description

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is not entirely understood. However, studies have suggested that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential antitumor activity, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. However, this compound has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile. One direction is to explore its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies can be conducted to understand the mechanism of action of this compound better and to optimize its synthesis method for improved efficiency and yield.
Conclusion:
In conclusion, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity against various cancer cell lines and other biochemical and physiological effects. Further studies can be conducted to explore its potential applications in the treatment of other diseases and to optimize its synthesis method for improved efficiency and yield.

Synthesis Methods

The synthesis of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile can be achieved using different methods. One such method involves the reaction of 2-aminothiazole with 4-ethoxybenzaldehyde to form 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide. This intermediate is then reacted with 4-nitroaniline and acrylonitrile to form the final product.

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-18-9-3-14(4-10-18)19-13-28-20(23-19)15(11-21)12-22-16-5-7-17(8-6-16)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYASPDLICMVAON-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386246
Record name ZINC04329489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile

CAS RN

5619-59-0
Record name ZINC04329489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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